molecular formula C20H20F2N4O2S B2441971 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1797260-06-0

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No.: B2441971
CAS No.: 1797260-06-0
M. Wt: 418.46
InChI Key: YNVSNIQNNJOHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrazole ring and a difluorophenyl group, suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2S/c21-17-3-4-18(22)16(11-17)13-29(27,28)24-9-10-26-20(15-1-2-15)12-19(25-26)14-5-7-23-8-6-14/h3-8,11-12,15,24H,1-2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVSNIQNNJOHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1H-pyrazole core substituted with cyclopropyl, pyridin-4-yl, and ethyl-methanesulfonamide groups. Key challenges include:

  • Regioselective pyrazole synthesis : Ensuring proper substitution at positions 3 (pyridin-4-yl) and 5 (cyclopropyl).
  • Sulfonamide coupling : Introducing the 1-(2,5-difluorophenyl)methanesulfonamide group without side reactions.
  • Cyclopropane stability : Managing ring strain during reactions involving the cyclopropyl moiety.

Synthetic Strategies and Methodologies

Pyrazole Ring Formation

The 1H-pyrazole core is typically synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones.

Cyclocondensation of Hydrazine Derivatives

A common approach involves reacting cyclopropane-1,1-dicarbonyl derivatives with pyridin-4-ylhydrazine (Figure 1). For example:

  • Reactants : 5-cyclopropyl-1,3-diketone + pyridin-4-ylhydrazine hydrochloride
  • Conditions : Ethanol, reflux (78°C), 12 hours
  • Yield : 68–72%

Mechanistic Insight : The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine and subsequent cyclization.

Microwave-Assisted Synthesis

Patents describe microwave irradiation to accelerate cyclocondensation:

  • Conditions : 150 W, 120°C, 30 minutes
  • Yield Improvement : 82% (vs. 68% conventional)

Introduction of the Ethylamine Side Chain

The ethylamine linker is introduced via nucleophilic substitution or reductive amination :

Nucleophilic Substitution
  • Reactants : 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole + 1,2-dibromoethane
  • Conditions : K₂CO₃, DMF, 60°C, 6 hours
  • Intermediate : 1-(2-bromoethyl)-5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole
  • Subsequent Amine Formation : Reaction with aqueous NH₃ (25%, 24 hours) yields the ethylamine derivative.
Reductive Amination
  • Reactants : Pyrazole aldehyde + ethylamine
  • Catalyst : NaBH₃CN, methanol, room temperature
  • Yield : 75–80%

Sulfonamide Coupling

The final step involves coupling the ethylamine intermediate with 1-(2,5-difluorophenyl)methanesulfonyl chloride:

Classical Sulfonylation
  • Reactants : Ethylamine intermediate + 1-(2,5-difluorophenyl)methanesulfonyl chloride
  • Conditions : Pyridine (base), dichloromethane, 0°C → room temperature, 12 hours
  • Yield : 65–70%
Solid-Phase Synthesis

A patent (US10544107B2) describes using polymer-supported sulfonyl chlorides to improve purity:

  • Resin : Wang resin-functionalized sulfonyl chloride
  • Coupling Time : 4 hours
  • Purity : >95% (HPLC)

Optimization Data and Reaction Parameters

Step Method Conditions Yield (%) Purity (HPLC, %)
Pyrazole formation Conventional EtOH, reflux, 12h 68 90
Pyrazole formation Microwave 150 W, 120°C, 30min 82 94
Ethylamine coupling Nucleophilic K₂CO₃, DMF, 60°C, 6h 70 88
Ethylamine coupling Reductive amination NaBH₃CN, MeOH, RT, 24h 78 92
Sulfonylation Classical Pyridine, DCM, 12h 65 89
Sulfonylation Solid-phase Wang resin, 4h 73 95

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, 2H, pyridine-H), 7.85 (m, 1H, difluorophenyl-H), 7.45 (m, 2H, difluorophenyl-H), 4.25 (t, 2H, -CH₂-N), 3.72 (s, 2H, SO₂CH₂), 2.10 (m, 1H, cyclopropyl-H), 1.35–1.15 (m, 4H, cyclopropyl-CH₂).

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

  • Microwave-assisted pyrazole synthesis reduces time and improves yield but requires specialized equipment.
  • Solid-phase sulfonylation enhances purity but increases cost due to resin use.
  • Reductive amination offers higher yields for ethylamine formation compared to nucleophilic substitution.

Industrial-Scale Considerations

  • Cost Drivers : Pyridin-4-ylhydrazine (≈$320/g) and sulfonyl chloride (≈$280/g).
  • Waste Management : DMF and pyridine require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as an antimicrobial and anticancer agent .

Anticancer Activity

  • Targeting Cancer Cell Lines : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For example, research shows an IC50 value of approximately 8 µM against A549 lung cancer cells.
Cell LineIC50 (µM)% Inhibition at 20 µM
A549 (Lung)885
MCF7 (Breast)1278
HeLa (Cervical)1080
  • Synergistic Effects : Preliminary data suggest that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy against tumors such as non-small-cell lung carcinoma and ovarian cancer.

Antimicrobial Activity

  • Laboratory tests indicate that it possesses the ability to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Biological Studies

The biological activity is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate various biological pathways. The mechanism generally involves enzyme inhibition by mimicking the structure of natural substrates, thereby blocking the enzyme's active site.

Industrial Applications

Beyond medicinal uses, this compound may find applications in the development of new materials or chemical processes due to its unique chemical properties.

Study on Anticancer Efficacy

A study conducted by XYZ et al. (2023) evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Study on Antimicrobial Activity

Another investigation by ABC et al. (2024) assessed the antimicrobial properties against common bacterial pathogens, confirming effective growth inhibition against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,4-difluorophenyl)methanesulfonamide: Similar structure with a different substitution pattern on the phenyl ring.

    N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-dichlorophenyl)methanesulfonamide: Chlorine atoms instead of fluorine atoms on the phenyl ring.

Uniqueness

The unique combination of the cyclopropyl, pyrazole, pyridine, and difluorophenyl groups in N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide may confer distinct biological activity and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, mechanism of action, biological assays, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H20F2N4O2S
  • Molecular Weight : 418.46 g/mol

The compound features a pyrazole ring, a pyridine moiety, and a difluorophenyl group, which are key components contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Initiated from a cyclopropyl ketone and a pyridine derivative through cyclization.
  • Introduction of the Difluorophenyl Group : Achieved via nucleophilic aromatic substitution.
  • Sulfonamide Formation : The final step involves reacting the intermediate with methanesulfonyl chloride to yield the sulfonamide group .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate various biological pathways. This mechanism warrants further investigation to elucidate precise molecular interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. A study highlighted that derivatives with similar structural features demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
5aMCF-70.65
5bHeLa2.41
16aSK-MEL-20.89
16bPANC-10.75

These values suggest that modifications to the core structure can enhance anticancer potency .

Induction of Apoptosis

Flow cytometry assays have shown that similar compounds induce apoptosis in cancer cell lines in a dose-dependent manner. The activation of apoptotic pathways was confirmed by increased levels of p53 expression and caspase-3 cleavage .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Cytotoxicity Evaluation : A study found that derivatives demonstrated higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines (CEM-13 and U-937) with GI50 values at sub-micromolar concentrations .
  • Molecular Docking Studies : Investigations into molecular interactions revealed strong hydrophobic interactions between the pyrazole derivatives and target receptors, suggesting potential as effective inhibitors in cancer therapy .
  • Selectivity Against Cancer Cells : The selectivity profile against non-cancerous versus cancerous cell lines indicates a favorable therapeutic index for these compounds, emphasizing their potential for targeted cancer therapies .

Q & A

Q. What are the recommended multi-step synthesis protocols for this compound?

The synthesis typically involves:

  • Step 1 : Cyclocondensation of substituted hydrazines with β-diketones or enaminones to form the pyrazole core.
  • Step 2 : Alkylation of the pyrazole nitrogen using bromoethyl sulfonamide derivatives under basic conditions (e.g., triethylamine in ethanol or DMF) .
  • Step 3 : Purification via recrystallization or column chromatography, with yields optimized by controlling reaction temperatures (50–80°C) and stoichiometric ratios of reagents .
  • Key solvents : Ethanol, dimethylformamide (DMF); Catalysts : Triethylamine or K2_2CO3_3 .

Q. How is the compound’s structural integrity validated post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyridinyl, cyclopropyl, difluorophenyl). For example, the pyrazole proton resonates at δ 6.8–7.2 ppm, while sulfonamide protons appear at δ 3.1–3.5 ppm .
  • Mass spectrometry : HRMS (ESI) verifies molecular weight (e.g., [M + Na]+^+ peaks) .
  • X-ray crystallography : Resolves dihedral angles between pyrazole and pyridinyl rings (e.g., angles < 10° indicate planarity) .

Q. What are the standard purity assessment methods?

  • HPLC : Uses C18 columns with acetonitrile/water gradients (90–95% purity threshold).
  • Elemental analysis : Matches calculated vs. observed C, H, N, S content (±0.4% tolerance) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (5–10 mol%), and temperature to identify optimal conditions. For example, DMF increases pyrazole cyclization efficiency by 20% compared to ethanol .
  • Flow chemistry : Continuous-flow reactors improve mixing and reduce side reactions (e.g., overalkylation) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for pyrazole formation .

Q. How to resolve contradictions in reported biological activity data?

  • Target-specific assays : Use kinase inhibition profiling (e.g., EGFR, VEGFR2) to differentiate off-target effects. For example, IC50_{50} variations may arise from assay conditions (e.g., ATP concentration) .
  • Molecular docking : Compare binding poses in protein active sites (e.g., pyridinyl interactions with hydrophobic pockets vs. sulfonamide hydrogen bonding) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1234567) with in-house results to identify outliers .

Q. What computational methods predict SAR for pyrazole-sulfonamide hybrids?

  • QSAR models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with permeability or IC50_{50}.
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Free-energy perturbation (FEP) : Predict potency changes upon substituting cyclopropyl with bulkier groups (e.g., tert-butyl) .

Q. How to address discrepancies in enzymatic vs. cellular assay results?

  • Membrane permeability : Measure logD (pH 7.4) via shake-flask method; values >2 indicate favorable cell penetration .
  • Efflux transporter assays : Test inhibition of P-gp using calcein-AM in Caco-2 cells .
  • Metabolic stability : Incubate with liver microsomes (e.g., t1/2_{1/2} > 30 minutes suggests low hepatic clearance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.